molecular formula C20H18N4O2 B2458310 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide CAS No. 1210374-20-1

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide

Cat. No.: B2458310
CAS No.: 1210374-20-1
M. Wt: 346.39
InChI Key: OPKUHPDGFBRXOD-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a pyrrolidinone moiety, and a carboxamide group

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13-11-14(8-9-18(13)24-10-4-7-19(24)25)22-20(26)17-12-21-15-5-2-3-6-16(15)23-17/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKUHPDGFBRXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidinone derivative reacts with a halogenated quinoxaline intermediate.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the quinoxaline intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quinoxaline Core

The quinoxaline moiety is susceptible to nucleophilic attack, particularly at positions C2 and C3. A computational study on 2-phenylquinoxaline derivatives revealed that nucleophilic substitutions follow an addition-elimination mechanism involving three steps: nucleophilic addition, hydrolysis, and oxidation . Key findings include:

Reaction PathwayEnergy Barrier (kcal/mol)Outcome
RP-C2 (C2 attack)24.7Forms trapped intermediate 8a (non-aromatic)
RP-C3 (C3 attack)1.0Forms aromatic intermediate 8b , leading to viable product
  • Steric and Electronic Effects : The phenyl substituent on quinoxaline directs nucleophiles toward both C2 and C3, but RP-C3 is thermodynamically favored due to restored aromaticity post-oxidation .

  • Experimental Validation : Lithium phenylacetylide reacts with 2-phenylquinoxaline to yield 2-phenyl-3-(2-phenylethynyl)quinoxaline, confirming C3 selectivity under optimized conditions .

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReactionProduct
Acidic (HCl, H₂O)Hydrolysis of amide bondQuinoxaline-2-carboxylic acid + 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline
Basic (NaOH, H₂O)Same as aboveSame products with higher reaction rate
  • Purification : Products are isolated via chromatography (TLC/HPLC) and confirmed by ¹H NMR and MS .

Electrophilic Aromatic Substitution on the Phenyl Ring

The 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl group undergoes electrophilic substitution, though reactivity is modulated by electron-donating (methyl) and electron-withdrawing (pyrrolidinone) groups:

ReactionConditionsMajor Product
NitrationHNO₃/H₂SO₄, 0–5°CPara-nitro derivative (relative to methyl group)
SulfonationH₂SO₄, 100°CMeta-sulfo derivative (directed by pyrrolidinone)
  • Regioselectivity : Competitive directing effects result in mixed products, requiring chromatographic separation.

Coordination with Metal Ions

The quinoxaline nitrogen atoms and pyrrolidinone oxygen serve as ligands for transition metals:

Metal SaltReaction ConditionsComplex TypeApplication
Cu(II) acetateEthanol, refluxOctahedral Cu(II) complexCatalytic oxidation studies
Pd(II) chlorideDMF, 60°CSquare-planar Pd(II) complexCross-coupling catalysis
  • Characterization : Confirmed by UV-Vis , IR , and X-ray crystallography .

Functionalization of the Pyrrolidinone Moiety

The 2-oxopyrrolidin-1-yl group undergoes ring-opening and functionalization:

ReactionReagentsProduct
ReductionLiAlH₄, THFPyrrolidine derivative
AlkylationCH₃I, K₂CO₃N-Alkylated pyrrolidinone
  • Mechanistic Insight : Ring-opening is facilitated by the electrophilic carbonyl group .

Biological Activity-Driven Modifications

Derivatives of this compound are synthesized for pharmacological studies:

ModificationPurposeKey Finding
Substituent addition on quinoxalineEnhance Sirt6 activationPara-methyl improves potency (EC₅₀ = 1.2 μM)
Replacement of carboxamide with sulfonamideAlter bioavailabilityReduced cytotoxicity (IC₅₀ > 50 μM)

Scientific Research Applications

Chemistry

In chemistry, N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide involves its interaction with specific molecular targets. The quinoxaline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The pyrrolidinone moiety may enhance binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds such as quinoxaline-2-carboxylic acid and its amides share a similar core structure but differ in their substituents, affecting their chemical properties and biological activities.

    Pyrrolidinone Derivatives: Compounds like N-phenylpyrrolidinone exhibit similar structural features but lack the quinoxaline core, resulting in different reactivity and applications.

Uniqueness

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide is unique due to the combination of its quinoxaline and pyrrolidinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for further research and development.

Biological Activity

N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities and therapeutic potentials. Quinoxaline derivatives have been extensively studied for their roles in medicinal chemistry due to their significant physiological properties, including anticancer, antibacterial, antiviral, and anti-inflammatory activities.

Synthesis of Quinoxaline Derivatives

The synthesis of this compound typically involves the reaction of various precursors that include 2-aminobenzylamine and carboxylic acids. Recent studies have highlighted novel synthetic pathways that enhance the yield and purity of quinoxaline derivatives, thereby facilitating their biological evaluation .

Anticancer Activity

Quinoxaline derivatives, including this compound, have shown promising anticancer properties. For instance, studies indicate that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa12.5Induction of apoptosis
Quinoxaline derivative AMCF715.0Cell cycle arrest
Quinoxaline derivative BA54910.0Inhibition of angiogenesis

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. Compounds in this class exhibit activity against various bacterial strains, including resistant strains, making them potential candidates for antibiotic development .

Table 2: Antibacterial Activity of Quinoxaline Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Mechanism of Action
This compoundStaphylococcus aureus8 µg/mLDisruption of cell membrane
Quinoxaline derivative CE. coli16 µg/mLInhibition of DNA synthesis

Antiviral Activity

Research has also indicated that quinoxaline derivatives possess antiviral properties, particularly against viruses such as HIV and influenza. The antiviral mechanisms are believed to involve interference with viral entry or replication processes .

Case Studies

Several case studies have explored the biological activities of quinoxaline derivatives:

  • Anticancer Study : A study on the effects of this compound on HeLa cells demonstrated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes indicative of apoptosis observed through microscopy .
  • Antibacterial Study : In vitro tests against methicillin-resistant Staphylococcus aureus (MRSA) showed that the compound exhibited an MIC comparable to leading antibiotics, suggesting its potential as a treatment for resistant infections .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]quinoxaline-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using PyBOP or EDC/HOBt) between quinoxaline-2-carboxylic acid derivatives and substituted aniline intermediates. For example, coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with a 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline derivative in DMF using PyBOP and N-methylmorpholine (NMM) as a base yields the target compound . Optimization involves solvent selection (DMF or MeCN), temperature control (room temperature or mild heating), and purification via silica gel chromatography or reverse-phase HPLC.

Q. How can structural characterization of this compound be reliably performed?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in DMSO-d₆ can confirm pyrrolidinone protons (δ ~2.3–2.8 ppm) and quinoxaline aromatic protons (δ ~8.0–8.5 ppm). LC-MS with electrospray ionization (ESI) provides molecular ion peaks matching theoretical masses . Elemental analysis (C, H, N) further validates purity.

Q. What stability considerations are critical during storage and handling?

  • Methodology : The compound may degrade under prolonged exposure to light, moisture, or acidic/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at –20°C. Monitor stability via periodic HPLC analysis (e.g., Agilent Zorbax SB-C18 column, 0.1% TFA in H₂O/MeCN gradient). Degradation products (e.g., hydrolyzed amides) can be identified using LC-MS .

Advanced Research Questions

Q. How can in vitro biological activity assays (e.g., antioxidant or anti-inflammatory) be designed to evaluate this compound?

  • Methodology :

  • Antioxidant assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) assays. Prepare compound solutions in DMSO (≤0.1% final concentration) and measure absorbance at 517 nm (DPPH) or 593 nm (FRAP) .
  • Anti-inflammatory assays : Quantify inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via ELISA. Include positive controls (e.g., indomethacin) and validate cytotoxicity using MTT assays .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize this compound’s bioactivity?

  • Methodology : Synthesize derivatives with modifications to the quinoxaline core (e.g., halogenation at position 6 or 7), the pyrrolidinone ring (e.g., substituents at position 3), or the phenyl linker (e.g., methoxy groups). Test these analogs in parallel bioassays and correlate substituent effects with activity. For example, electron-withdrawing groups on quinoxaline may enhance antioxidant activity, while bulky pyrrolidinone substituents could improve target binding .

Q. What mechanistic insights can molecular docking or proteomic studies provide about its potential targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against proposed targets like SIRT1 (a NAD⁺-dependent deacetylase) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level). Validate via surface plasmon resonance (SPR) to measure binding affinity (KD). For proteomics, use SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins in treated vs. untreated cells .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

  • Methodology : Standardize assay protocols (e.g., cell passage number, serum batch, incubation time) and validate compound solubility using dynamic light scattering (DLS). Perform dose-response curves in triplicate and apply statistical tools (e.g., Grubbs’ test for outliers). Cross-validate findings with orthogonal assays (e.g., qRT-PCR for gene expression alongside protein-level assays) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent side reactions (e.g., hydrolysis of the amide bond) .
  • Bioassays : Include vehicle controls (DMSO) and reference standards (e.g., ascorbic acid for antioxidant assays) to normalize data .
  • Computational Studies : Use multiple docking software (e.g., Glide, MOE) to reduce bias in target prediction .

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